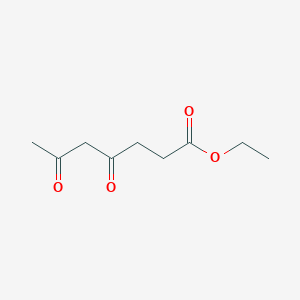
Ethyl 4,6-dioxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4,6-dioxoheptanoate is a chemical compound that is widely used in scientific research. It is a member of the family of dioxo compounds that are known for their diverse and useful properties. Ethyl 4,6-dioxoheptanoate is particularly valuable due to its ability to act as a versatile precursor for the synthesis of a range of biologically active compounds. In
Aplicaciones Científicas De Investigación
Inhibitor in Chlorophyll Biosynthesis
Ethyl 4,6-dioxoheptanoate, acting as an inhibitor of 5-aminolevulinic acid (ALA) dehydratase, has been shown to cause ALA accumulation at the expense of chlorophyll in greening leaves of Hordeum vulgare. This suggests its potential as a research tool in the study of chlorophyll biosynthesis and plant physiology (Meller & Gassman, 1981).
Relationship with Phytopathogenic Activity
Ethyl 4,6-dioxoheptanoate derivatives have been studied for their role in the black spot disease in pears. This research highlights the compound's significance in understanding plant diseases and its phytopathogenic activity (Sugiyama et al., 1967).
Application in Carbohydrate Chemistry
The compound has been utilized in carbohydrate chemistry, specifically in the stereoselective formation of beta-D-mannopyranosides and beta-D-rhamnopyranosides. This demonstrates its importance in the field of organic synthesis and carbohydrate research (Crich & Bowers, 2006).
Role in Heme Biosynthesis Research
Ethyl 4,6-dioxoheptanoate, identified as succinylacetone, is a significant metabolite in hereditary tyrosinemia. Its inhibitory effect on delta-aminolevulinic acid dehydratase activity links it to heme biosynthesis, providing insights into genetic diseases and metabolic pathways (Sassa & Kappas, 1983).
Propiedades
IUPAC Name |
ethyl 4,6-dioxoheptanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-13-9(12)5-4-8(11)6-7(2)10/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWICPWJRZJARAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dioxoheptanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)
![3-amino-2-(4-chlorobenzoyl)-6-methyl-N-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2699717.png)
![3-(8-Methyl-1,8-diazaspiro[4.5]decane-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B2699718.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2699719.png)
![6-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B2699720.png)



![Trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide](/img/structure/B2699728.png)
![N-cyclohexyl-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2699730.png)
![N'-(diphenylmethylene)-2-[4-(2-pyrimidinyl)piperazino]acetohydrazide](/img/structure/B2699733.png)